molecular formula C7H13NO3 B13057420 6,6-Dimethylmorpholine-2-carboxylic acid

6,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B13057420
M. Wt: 159.18 g/mol
InChI Key: AJPGXXKKVMQWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, characterized by the presence of two methyl groups at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylmorpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the dimethyl and carboxylic acid groups. . The reaction conditions often include the use of organic solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

6,6-Dimethylmorpholine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethylmorpholine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methylmorpholine-2-carboxylic acid: Similar structure with one methyl group.

    2-Morpholinecarboxylic acid: Lacks the dimethyl substitution.

    4-Methylmorpholine-2-carboxylic acid: Methyl group at a different position.

Uniqueness

6,6-Dimethylmorpholine-2-carboxylic acid is unique due to the presence of two methyl groups at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

6,6-dimethylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-3-5(11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGXXKKVMQWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.